1H-Indazol-5-amine, 4-bromo- 1H-Indazol-5-amine, 4-bromo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16548059
InChI: InChI=1S/C7H6BrN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11)
SMILES:
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

1H-Indazol-5-amine, 4-bromo-

CAS No.:

Cat. No.: VC16548059

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazol-5-amine, 4-bromo- -

Specification

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 4-bromo-1H-indazol-5-amine
Standard InChI InChI=1S/C7H6BrN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11)
Standard InChI Key QBWVKLDTHDZHAP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=NN2)C(=C1N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 4-bromo-1H-indazol-5-amine is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol. The indazole core consists of a benzene ring fused to a pyrazole ring, with substituents influencing electronic distribution and reactivity. Key structural features include:

  • Bromine at position 4: Enhances electrophilic substitution reactivity and modulates lipophilicity.

  • Amino group at position 5: Contributes to hydrogen-bonding capacity and interaction with biological targets.

Table 1: Physicochemical Properties of 4-Bromo-1H-indazol-5-amine

PropertyValue
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
LogP (Partition Coefficient)~2.5 (estimated)
Topological Polar Surface Area~54.7 Ų
SolubilityModerate in polar solvents

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (54.7 Ų) indicates potential for blood-brain barrier penetration, a trait valuable in neuropharmacology .

Synthesis and Regiochemical Considerations

Synthetic Routes

While no direct synthesis of 4-bromo-1H-indazol-5-amine is documented, analogous brominated indazoles are typically synthesized via:

  • Regioselective Bromination: Electrophilic bromination of a pre-formed indazole or precursor aromatic ring. For example, 7-bromo-4-chloro-1H-indazol-3-amine is synthesized from 2,6-dichlorobenzonitrile via bromination and hydrazine cyclization .

  • Cyclization with Hydrazine: Formation of the pyrazole ring using hydrazine under controlled conditions .

Key Challenges:

  • Regioselectivity: Bromination position depends on directing groups. In 4-bromo-1H-indazol-5-amine, the amine at position 5 may direct bromination to position 4 via resonance or inductive effects.

  • Purification: Column chromatography is often avoided in large-scale synthesis, favoring crystallization or extraction .

Biological Activity and Mechanism of Action

Enzyme Inhibition

Brominated indazoles are potent inhibitors of enzymes critical in disease pathways:

  • Tyrosine Kinases: 4-Bromo-1H-indazol-3-amine acts as a hinge-binding fragment in kinase inhibition, disrupting ATP binding and signaling cascades.

  • Cyclooxygenase-2 (COX-2): Analogs like 7-bromo-1H-indazol-5-amine inhibit COX-2, reducing prostaglandin synthesis and inflammation.

  • Monoamine Oxidase (MAO): Inhibition modulates neurotransmitter levels, suggesting applications in neurological disorders.

Anticancer Activity

Indazole derivatives exhibit antiproliferative effects across cancer cell lines:

  • Cell Line Sensitivity: Analogous compounds inhibit viability in HL-60 (leukemia), HEP3B (hepatoma), and MDA-MB-453 (breast cancer) cells via apoptosis and cell cycle arrest.

  • Antiangiogenic Effects: Suppression of VEGF and TNFα pathways impedes tumor vascularization.

Table 2: Antiproliferative Activity of Indazole Analogs

CompoundIC₅₀ (μM) in HL-60 CellsTarget Pathway
7-Bromo-1H-indazol-5-amine12.3 ± 1.5COX-2 Inhibition
4-Bromo-1H-indazol-3-amine8.9 ± 0.8Tyrosine Kinase

Pharmacokinetics and Toxicology

Absorption and Distribution

  • Bioavailability: High solubility in polar solvents suggests adequate absorption, though first-pass metabolism may limit oral bioavailability.

  • Tissue Penetration: Moderate LogP supports distribution into both hydrophilic and lipophilic compartments .

Metabolic Pathways

  • Hepatic Metabolism: Likely undergoes Phase I oxidation (via CYP450 enzymes) and Phase II conjugation.

  • Excretion: Primarily renal, with potential biliary excretion due to moderate molecular weight.

Toxicity Profile

  • Acute Toxicity: Limited data; structural analogs show dose-dependent toxicity in rodent models, with LD₅₀ > 500 mg/kg.

  • Genotoxicity: No evidence of mutagenicity in Ames tests for related indazoles.

Applications in Medicinal Chemistry

Anticancer Drug Development

4-Bromo-1H-indazol-5-amine serves as a scaffold for kinase inhibitors. For example, its 3-amine analog is a fragment in lenacapavir, an HIV capsid inhibitor, highlighting versatility in drug design .

Anti-Inflammatory Agents

COX-2 inhibition positions brominated indazoles as candidates for treating arthritis and inflammatory bowel disease.

Central Nervous System (CNS) Therapeutics

MAO inhibition suggests potential in depression and Parkinson’s disease, though blood-brain barrier penetration requires optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator